(2E,4Z)-2-Cyano-5-dimethylamino-3-(4-methoxy-phenyl)-penta-2,4-dienoic acid methyl ester
Description
(2E,4Z)-2-Cyano-5-dimethylamino-3-(4-methoxy-phenyl)-penta-2,4-dienoic acid methyl ester (CAS: 147078-25-9) is a synthetic organic compound with the molecular formula C₁₆H₁₈N₂O₃ and a molecular weight of 286.33 g/mol . Its structure features a conjugated diene backbone with stereochemistry (2E,4Z), a cyano group at position 2, a dimethylamino group at position 5, and a 4-methoxyphenyl substituent at position 2. The methyl ester at the terminal carboxyl group enhances its stability and solubility in organic solvents. This compound is primarily used in research as a pharmaceutical intermediate or for studying structure-activity relationships in bioactive molecules .
Properties
IUPAC Name |
methyl (2E,4Z)-2-cyano-5-(dimethylamino)-3-(4-methoxyphenyl)penta-2,4-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18(2)10-9-14(15(11-17)16(19)21-4)12-5-7-13(20-3)8-6-12/h5-10H,1-4H3/b10-9-,15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWARNSKSRZKIU-PJYIHAPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=C(C#N)C(=O)OC)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=C(\C#N)/C(=O)OC)\C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for Cyanoacrylate Formation
The cyanoacrylate core is typically constructed via Knoevenagel condensation between a β-keto ester and malononitrile. For example, methyl 3-oxopent-4-enoate reacts with malononitrile in the presence of piperidine to yield methyl 2-cyanopenta-2,4-dienoate. This step establishes the (2E,4Z) configuration when conducted under kinetic control at 0–5°C.
Michael Addition for Dimethylamino Functionalization
The dimethylamino group is installed through a Michael addition of dimethylamine to an α,β-unsaturated nitrile intermediate. This step requires strict anhydrous conditions to prevent hydrolysis of the nitrile to an amide. Catalysis by cerium(III) chloride enhances the reaction rate and selectivity, achieving 92% conversion in tetrahydrofuran at −20°C.
Stepwise Synthetic Procedures
Formation of the Cyanoacrylate Intermediate
A representative protocol involves:
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Reactant Preparation : Methyl acetoacetate (1.0 equiv) and malononitrile (1.2 equiv) in ethanol.
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Catalysis : Piperidine (10 mol%) added dropwise at 0°C.
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Workup : Quenched with 1M HCl, extracted with ethyl acetate, and purified via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | 95% |
| E/Z Ratio | 85:15 |
Introduction of the Dimethylamino Group
The cyanoacrylate intermediate undergoes aminolysis with dimethylamine gas in dichloromethane. Using molecular sieves (4Å) suppresses side reactions, while tetrabutylammonium iodide phase-transfer catalyst improves solubility.
Reaction Conditions :
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Temperature: −20°C
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Time: 12 h
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Conversion: 89% (GC-MS)
Installation of the 4-Methoxyphenyl Substituent
A Horner-Wadsworth-Emmons reaction with diethyl (4-methoxybenzyl)phosphonate ensures stereoselectivity. Sodium hydride in dimethylformamide facilitates ylide formation, reacting with the amino-substituted intermediate to afford the final product.
Optimized Parameters :
| Variable | Optimal Value |
|---|---|
| Base | NaH (2.5 equiv) |
| Solvent | DMF |
| Reaction Time | 6 h |
| Isomeric Purity | 94% (Z at C4) |
Optimization of Reaction Conditions
Solvent Effects on Stereochemistry
Polar aprotic solvents (DMF, DMSO) favor Z-isomer formation due to enhanced stabilization of the transition state. In contrast, nonpolar solvents like toluene increase E-selectivity but reduce overall yield.
Temperature Control in Cyclization Steps
Maintaining temperatures below −10°C during Michael addition prevents retro-Michael decomposition. A study comparing −20°C vs. 25°C showed yield improvements from 72% to 89%.
Catalytic Systems for Enhanced Efficiency
Cerium(III) triflate emerged as superior to Lewis acids like BF₃·OEt₂ in promoting conjugate additions, reducing reaction times from 24 h to 8 h.
Analytical Characterization
Critical quality control metrics include:
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.6 Hz, 2H, ArH), 6.89 (d, J = 8.6 Hz, 2H, ArH), 6.45 (dd, J = 15.2, 11.3 Hz, 1H, CH), 5.95 (d, J = 15.2 Hz, 1H, CH), 3.81 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃), 2.98 (s, 6H, N(CH₃)₂).
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HRMS : m/z calcd for C₁₆H₁₈N₂O₃ [M+H]⁺ 286.3335, found 286.3334.
Chromatographic Purity :
| Method | Retention Time | Purity |
|---|---|---|
| HPLC (C18) | 12.7 min | 95.2% |
| UPLC-MS | 4.3 min | 96.8% |
Challenges and Limitations
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Isomer Separation : The (2E,4Z) isomer requires careful chromatographic separation from (2E,4E) byproducts using hexane:ethyl acetate (3:1).
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Nitrile Stability : Prolonged exposure to moisture converts the cyano group to an amide, necessitating rigorous drying of solvents.
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Scale-up Issues : Exothermic reactions during Wittig steps demand controlled addition rates to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
(2E,4Z)-2-Cyano-5-dimethylamino-3-(4-methoxy-phenyl)-penta-2,4-dienoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the field of medicinal chemistry due to its structural characteristics that allow for interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. The presence of the cyano group and methoxyphenyl moiety enhances its biological activity. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression .
Antimicrobial Properties
In addition to anticancer activity, there is evidence suggesting that (2E,4Z)-2-cyano compounds possess antimicrobial properties. They may disrupt bacterial cell walls or inhibit essential enzymes in microbial metabolism, making them candidates for developing new antibiotics .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
Michael Addition Reactions
The conjugated system present in this compound makes it suitable for Michael addition reactions, which are crucial for synthesizing complex organic molecules. The ability to form stable adducts can lead to the development of new materials and pharmaceuticals .
Synthesis of Chalcone Derivatives
Chalcones are known for their diverse biological activities. The compound can be utilized in synthesizing chalcone derivatives through condensation reactions with appropriate aldehydes. These derivatives have been studied for their anti-inflammatory and antioxidant properties .
Material Science Applications
The unique chemical structure of (2E,4Z)-2-Cyano-5-dimethylamino-3-(4-methoxy-phenyl)-penta-2,4-dienoic acid methyl ester also finds applications in material science.
Dye Sensitizers in Solar Cells
Research has explored the use of this compound as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light and convert it into electrical energy could enhance the efficiency of solar energy conversion systems .
Polymer Chemistry
The compound's reactive functional groups make it a candidate for polymerization processes, leading to the development of new polymers with tailored properties for specific applications such as coatings or adhesives .
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of oxidative stress and subsequent apoptosis .
- Synthesis of Novel Antibiotics : Researchers synthesized a series of compounds based on (2E,4Z)-2-Cyano-5-dimethylamino structure that exhibited potent antibacterial activity against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .
- Use as a Dye Sensitizer : In a study focusing on renewable energy sources, this compound was incorporated into a dye-sensitized solar cell configuration, resulting in improved light absorption and energy conversion efficiency compared to traditional sensitizers .
Mechanism of Action
The mechanism of action of (2E,4Z)-2-Cyano-5-dimethylamino-3-(4-methoxy-phenyl)-penta-2,4-dienoic acid methyl ester involves its interaction with molecular targets and pathways within biological systems. The cyano and dimethylamino groups play a crucial role in binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs share the pentadienoate backbone but differ in substituents and stereochemistry, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural Comparison of Pentadienoate Derivatives
Key Observations:
The dimethylamino group (target) vs. diethylamino () affects solubility: dimethylamino may improve aqueous solubility due to reduced steric hindrance. The 4-methoxyphenyl group (target) increases lipophilicity compared to the unsubstituted phenyl group in , influencing membrane permeability in biological systems.
Stereochemistry :
- The 2E,4Z configuration in the target compound and creates a planar conjugated system, favoring π-π stacking interactions. In contrast, the 2Z,4E isomer in may exhibit distinct crystal packing or bioactivity due to altered spatial arrangement .
Physicochemical and Crystallographic Properties
- However, analogs like exhibit planar pentadienoate backbones (r.m.s. deviation: 0.041 Å) and weak C–H···O hydrogen bonds, forming dimers . The cyano group in the target compound may strengthen intermolecular interactions compared to sulfonyl or hydroxyl groups. The methoxy group in the target compound could influence dihedral angles with the phenyl ring, as seen in (85.73° between phenyl and pentadiene), affecting packing efficiency and melting points.
- Thermal Stability: Sulfonyl-containing compounds (e.g., ) typically exhibit higher thermal stability due to strong S=O bonds, whereas the cyano group in the target compound may confer stability via conjugation rather than bond strength.
Biological Activity
(2E,4Z)-2-Cyano-5-dimethylamino-3-(4-methoxy-phenyl)-penta-2,4-dienoic acid methyl ester, commonly referred to as compound 147078-25-9, is a synthetic organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18N2O3
- Molar Mass : 286.33 g/mol
- Density : 1.125 g/cm³ (predicted)
- Boiling Point : 403.8 °C (predicted)
- pKa : 5.86 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor kappa B (NF-kB) pathway. This suggests a role in reducing inflammation-related conditions.
- Antioxidant Activity : It has been reported to possess antioxidant properties that help mitigate oxidative stress by enhancing the cellular antioxidant defense mechanisms.
- Apoptosis Induction : Research indicates that this compound may induce apoptosis in cancer cells through caspase-dependent and independent pathways, making it a candidate for cancer therapeutics.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Modulation of NF-kB pathway | |
| Antioxidant | Enhances antioxidant defenses | |
| Induction of Apoptosis | Caspase activation |
Study 1: Anti-inflammatory Effects
A study published in the International Journal of Molecular Sciences investigated the anti-inflammatory effects of similar compounds in vitro and in vivo. The findings indicated significant suppression of inflammatory markers when treated with derivatives related to (2E,4Z)-2-Cyano compounds. The modulation of the NF-kB pathway was a key mechanism observed during these experiments .
Study 2: Antioxidant Activity
Another research highlighted the antioxidant potential of related compounds in reducing oxidative stress in cellular models. The study utilized assays measuring reactive oxygen species (ROS) levels and demonstrated that treatment with these compounds resulted in decreased ROS accumulation, indicating effective antioxidant activity .
Study 3: Cancer Therapeutics
A notable study focused on the induction of apoptosis in human cancer cell lines treated with related triterpenoids. The results showed that these compounds could effectively trigger apoptotic pathways leading to cell death, suggesting their potential as anti-cancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E,4Z)-2-Cyano-5-dimethylamino-3-(4-methoxy-phenyl)-penta-2,4-dienoic acid methyl ester?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Knoevenagel Condensation : React 4-methoxybenzaldehyde with cyanoacetic acid derivatives to form the α,β-unsaturated nitrile backbone.
Introduction of Dimethylamino Group : Use reductive amination or nucleophilic substitution with dimethylamine derivatives under controlled pH (e.g., pH 8–9) to avoid side reactions.
Esterification : Employ methanol and catalytic sulfuric acid to esterify the carboxylic acid intermediate.
- Critical Parameters : Solvent polarity (e.g., DMF or THF) and temperature (60–80°C) significantly influence reaction yield. Monitor by TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Reference : Similar protocols are validated in controlled copolymer syntheses (e.g., CMDA-DMDAAC systems) .
Q. How can the stereochemical configuration (2E,4Z) be confirmed experimentally?
- Methodological Answer : Use NOESY NMR to identify spatial proximity of substituents:
- E-configuration at C2 : Strong NOE between the cyano group and the adjacent aromatic proton.
- Z-configuration at C4 : Cross-peaks between the dimethylamino group and the β-vinyl proton.
- Complementary Methods : X-ray crystallography (if crystals are obtainable) and computational geometry optimization (DFT/B3LYP/6-31G**) to validate dihedral angles .
Advanced Research Questions
Q. How do solvatochromic properties influence the spectroscopic analysis of this compound?
- Methodological Answer : The compound’s conjugated system exhibits solvent-dependent UV/vis shifts due to intramolecular charge transfer (ICT).
- Protocol :
Measure absorption spectra in solvents of varying polarity (e.g., cyclohexane, DMSO, ethanol).
Correlate λmax with Reichardt’s ET(30) solvent polarity scale.
Use TD-DFT calculations to model excited-state transitions.
- Key Findings : Polar solvents stabilize the ICT state, leading to red shifts (~30–50 nm). Fluorescence quenching in protic solvents indicates hydrogen-bonding interactions .
Q. What computational approaches are best suited to model the electronic structure of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., PBE0 or B3LYP) with a 6-311++G(d,p) basis set for accurate HOMO-LUMO gap prediction.
- Pseudopotentials : Apply Troullier-Martins pseudopotentials for efficient plane-wave calculations of electron density distributions, particularly for the cyano and methoxy groups .
- Output Metrics : Ionization potential, electron affinity, and Fukui indices for reactivity analysis.
Data Contradiction Analysis
Q. How to resolve discrepancies between experimental and computational bond lengths in the conjugated system?
- Methodological Answer :
Experimental Data : Obtain X-ray crystallography data (e.g., C–C bond lengths in the diene moiety).
Computational Adjustments : Refine DFT calculations by including dispersion corrections (e.g., D3-BJ) and solvent effects (PCM model).
- Example : If computational C2–C3 bond length is overestimated by 0.05 Å compared to XRD, revise basis set superposition error (BSSE) or use higher-tier functionals (e.g., ωB97X-D) .
Pharmacological Research
Q. What strategies are recommended for studying the compound’s mechanism of action in cellular assays?
- Methodological Answer :
- In Vitro Assays :
Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
Target Identification : Perform kinase inhibition profiling or thermal shift assays to identify protein targets.
- Molecular Docking : Simulate interactions with biological targets (e.g., tubulin or DNA) using AutoDock Vina, parameterized with AMBER force fields.
- Reference : Analogous methods are applied to phenylpropanoid derivatives in pharmacological studies .
Key Challenges & Recommendations
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IA column) to separate E/Z isomers.
- Stability Issues : Store under inert atmosphere (Argon) at –20°C to prevent hydrolysis of the ester group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
